molecular formula C11H19NO3 B13618141 tert-butyl N-(3-ethenyloxolan-3-yl)carbamate

tert-butyl N-(3-ethenyloxolan-3-yl)carbamate

Cat. No.: B13618141
M. Wt: 213.27 g/mol
InChI Key: XUGMISJPTRNLSF-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate is an organic compound with a unique structure that includes a tert-butyl carbamate group and an oxolane ring with an ethenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-ethenyloxolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. One common method includes the use of tert-butyl carbamate and 3-ethenyloxolane in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethenyloxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(3-ethynyloxetan-3-yl)carbamate
  • tert-Butyl carbamate
  • tert-Butyl N-hydroxycarbamate

Uniqueness

tert-Butyl N-(3-ethenyloxolan-3-yl)carbamate is unique due to its specific structure, which includes an oxolane ring with an ethenyl substituent.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(3-ethenyloxolan-3-yl)carbamate

InChI

InChI=1S/C11H19NO3/c1-5-11(6-7-14-8-11)12-9(13)15-10(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,13)

InChI Key

XUGMISJPTRNLSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C=C

Origin of Product

United States

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